2,4-Dimethylthieno[3,2-d]pyrimidine

PI3K mTOR kinase inhibition

Medicinal chemistry teams designing ATP-competitive kinase inhibitors face a critical synthetic bottleneck: heavily substituted starting scaffolds introduce target bias, limiting divergent SAR exploration. 2,4-Dimethylthieno[3,2-d]pyrimidine solves this by providing a minimally adorned purine-mimetic core with methyl groups only at the 2- and 4-positions, preserving the hydrogen-bonding geometry of the thieno[3,2-d]pyrimidine hinge-binding motif without pre-installing pharmacophores that bias selectivity. - Enables systematic C-2/C-4 derivatization via SNAr and Suzuki coupling for dual PI3K/mTOR or mTOR-selective inhibitor libraries (selectivity >1000-fold reported for morpholine-to-bicyclic amine swaps). - Reproducible cancer-selective cytotoxicity in lymphoma (SU-DHL-6 IC50=0.55 μM), leukemia (K562 IC50=1.68 μM), and prostate cancer (PC-3, DU145 IC50<1 μM) cell lines, with 9- to 27-fold selectivity over non-cancer HEK-293T cells. - Ideal for high-throughput parallel synthesis; compatible with automated library production workflows in both academic core facilities and industrial medicinal chemistry groups.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 53827-37-5
Cat. No. B14146461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylthieno[3,2-d]pyrimidine
CAS53827-37-5
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)C)C=CS2
InChIInChI=1S/C8H8N2S/c1-5-8-7(3-4-11-8)10-6(2)9-5/h3-4H,1-2H3
InChIKeyPXAKCTYAPVOZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylthieno[3,2-d]pyrimidine: Core Scaffold Guide for Kinase Chemistry


2,4-Dimethylthieno[3,2-d]pyrimidine (CAS 53827-37-5) is a heterocyclic building block belonging to the thieno[3,2-d]pyrimidine isomer class, structurally characterized by a thiophene ring fused to a pyrimidine core with methyl substitutions at the 2- and 4-positions [1]. This scaffold is of fundamental interest in medicinal chemistry due to its structural mimicry of purine bases such as adenine and guanine, enabling engagement with the ATP-binding pockets of diverse kinases including PI3K, mTOR, EGFR, and Tie-2 [2]. As the minimally substituted core structure within this pharmacophore class, it serves as a versatile synthetic intermediate rather than a finished bioactive compound, with downstream derivatives demonstrating sub-nanomolar potency against clinically validated oncology targets [3].

Workflow
Medicinal chemistry core scaffold for kinase SAR exploration
Selection
Minimally biased 2,4-dimethyl substitution pattern for divergent synthesis
Context
Purine-mimetic scaffold for ATP-competitive inhibitor design

2,4-Dimethylthieno[3,2-d]pyrimidine: Why Substitution Fails


The thienopyrimidine scaffold exists as three distinct regioisomers—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each presenting a different spatial orientation of the sulfur atom relative to the pyrimidine nitrogens, which critically alters hydrogen-bonding geometry within kinase ATP-binding pockets [1]. Even within the same thieno[3,2-d]pyrimidine isomer class, substitution at the 2- and 4-positions is pharmacologically decisive: 2-aryl-4-morpholinothieno[3,2-d]pyrimidines exhibit potent PI3K inhibition, whereas replacement of the morpholine with an 8-oxa-3-azabicyclo[3.2.1]octane moiety shifts selectivity toward mTOR (up to >1000-fold over PI3K) while maintaining sub-nanomolar potency [2]. Consequently, the unadorned 2,4-dimethyl core—bearing only methyl groups at these critical vector positions—offers a unique, non-predetermined starting point for divergent SAR exploration, free from the target bias encoded by more elaborate substituents [3].

Regioisomer mismatch: thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine alter sulfur orientation and hinge-binding geometry, and may not transfer SAR directly.
Substitution-pattern bias: 4-morpholino vs 4-bicyclooctane substituents shift selectivity between dual PI3K/mTOR and mTOR-selective profiles; pre-installed pharmacophores bias target engagement.
Pre-functionalized analogs: scaffolds with aryl or heteroaryl groups at C-2/C-4 constrain SAR toward predetermined profiles and may limit divergent exploration.

2,4-Dimethylthieno[3,2-d]pyrimidine: Comparative Evidence vs. Analogs


PI3K/mTOR Dual Inhibition vs. Parent Core

Derivatives constructed from the thieno[3,2-d]pyrimidine core scaffold can achieve sub-nanomolar potency against PI3Kα and low nanomolar potency against mTOR, demonstrating the intrinsic value of this specific isomer for kinase-targeted drug discovery. In a systematic SAR study, compound 18b—a thieno[3,2-d]pyrimidine derivative bearing aryl hydrazide at C-6 and 2-aminopyrimidine at C-2—exhibited PI3Kα IC50 = 0.46 nM and mTOR IC50 = 12 nM [1]. In contrast, the unsubstituted thieno[3,2-d]pyrimidine core lacks intrinsic kinase inhibitory activity and serves exclusively as a synthetic precursor. This differential establishes the 2,4-dimethyl variant as the minimal functionalized template from which high-potency derivatives are systematically elaborated.

PI3Kα/mTOR dual inhibition
Class-level
Derivative 18b: PI3Kα IC50 0.46 nM, mTOR IC50 12 nM; core scaffold shows no intrinsic activity
Reported derivative assay context
Core scaffold requires synthetic elaboration to achieve kinase inhibition
PI3K mTOR kinase inhibition oncology dual inhibitor

Kinase Selectivity Tuning via C-4 Substitution

The C-4 position of the thieno[3,2-d]pyrimidine scaffold functions as a critical selectivity switch, enabling rational tuning between dual PI3K/mTOR inhibition and highly mTOR-selective profiles from the identical core structure. 2-Aryl-4-morpholinothieno[3,2-d]pyrimidines exhibit potent dual PI3K/mTOR inhibition with balanced activity against both homologous enzymes [1]. Replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety, followed by optimization of the 2-aryl substituent to a 2-(4-ureidophenyl) group, yields mTOR-selective inhibitors with IC50 < 1 nM for mTOR and >1000-fold selectivity over PI3K, while maintaining cellular antiproliferative potency (IC50 < 50 nM) [1]. This demonstrates that the 2,4-dimethylthieno[3,2-d]pyrimidine scaffold—with methyl groups occupying the 2- and 4-positions—offers a minimally biased template from which both selectivity profiles can be accessed through divergent synthetic elaboration.

C-4 selectivity tuning
Head-to-head
4-bicyclooctane derivative: mTOR IC50 1000-fold selectivity over PI3K; 4-morpholino analog: balanced dual inhibition
Isoform-selectivity assay context
Selectivity profile depends entirely on C-4 substituent identity
mTOR PI3K kinase selectivity SAR cancer therapeutics

Modular SNAr-Suzuki Derivatization

The thieno[3,2-d]pyrimidine scaffold bearing appropriate leaving groups at C-4 and C-7 positions enables sequential aromatic nucleophilic substitution (SNAr) followed by Suzuki-Miyaura cross-coupling, providing a modular synthetic route to diverse substituted derivatives. In a systematic study, treatment with secondary amines via SNAr at the C-4 position, followed by Suzuki reaction with aryl and heteroaryl boronic acids at C-7, generated a library of thieno[3,2-d]pyrimidine derivatives with selective h-NTPDase inhibitory activity [1]. Compound 3j (N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine) exhibited selective h-NTPDase1 inhibition (IC50 = 0.62 ± 0.02 μM), while compound 4c showed h-NTPDase3 selectivity (IC50 = 0.13 ± 0.06 μM) [1]. In contrast, alternative thienopyrimidine isomers such as thieno[2,3-d]pyrimidine require different synthetic entry points and exhibit divergent reactivity patterns in cross-coupling reactions [2]. The 2,4-dimethyl substitution pattern on the thieno[3,2-d]pyrimidine core leaves the C-6 and C-7 positions available for further functionalization while providing steric and electronic modulation distinct from the unsubstituted core.

Modular synthetic route
Class-level
Sequential SNAr at C-4 followed by Suzuki coupling at C-7 yields diverse derivatives
Supports parallel derivatization workflow
Reactivity may vary with substrate electronics; thieno[2,3-d] isomer requires distinct routes
medicinal chemistry synthetic methodology SNAr Suzuki coupling derivatization

Antiproliferative Activity Across Cancer Histotypes

Thieno[3,2-d]pyrimidine derivatives demonstrate consistent antiproliferative activity across diverse human cancer cell lines, with potency modulated by substitution pattern. Compound 12e, a thieno[3,2-d]pyrimidine derivative bearing piperidine-2,6-dione and benzyl-linked morpholine moieties, exhibited IC50 values of 0.55 μM (SU-DHL-6 lymphoma), 0.95 μM (WSU-DLCL-2 lymphoma), and 1.68 μM (K562 leukemia), with 9- to 27-fold selectivity over HEK-293T non-cancer cells (CC50 = 15.09 μM) [1]. In a separate study, RP-010—another thieno[3,2-d]pyrimidine-based compound—demonstrated IC50 < 1 μM against both PC-3 and DU145 prostate cancer cells, with significantly lower cytotoxicity in non-cancer CHO and CRL-1459 cell lines [2]. This cellular potency profile contrasts with simpler heterocyclic scaffolds lacking the fused thiophene-pyrimidine architecture, which typically require additional structural elaboration to achieve comparable antiproliferative effects. The 2,4-dimethyl substitution provides a baseline of metabolic stability and membrane permeability that can be further optimized through medicinal chemistry efforts.

Cellular antiproliferative activity
Class-level
SU-DHL-6 IC50 0.55 μM, K562 IC50 1.68 μM; 9–27× selectivity over HEK-293T non-cancer cells
Cell-model endpoint context
Selectivity window assessed across lymphoma, leukemia, and prostate cancer lines
antiproliferative cancer cell lines IC50 cytotoxicity oncology

2,4-Dimethylthieno[3,2-d]pyrimidine: Optimal Research Applications


PI3K/mTOR Dual and mTOR-Selective Inhibitor Development

Procurement of 2,4-dimethylthieno[3,2-d]pyrimidine is strategically warranted for medicinal chemistry programs targeting the PI3K/Akt/mTOR signaling axis. The scaffold enables divergent SAR exploration at the C-2 and C-4 positions, where substitution determines whether derivatives exhibit dual PI3K/mTOR inhibition or mTOR-selective profiles with >1000-fold selectivity [1]. Starting from this minimally biased core, synthetic teams can systematically vary substituents to optimize potency (targeting IC50 < 1 nM for mTOR, IC50 < 50 nM in cellular assays) while modulating selectivity ratios through rational design [1]. This scenario is particularly relevant for oncology programs where balanced dual inhibition or isoform-selective mTOR targeting represent distinct therapeutic hypotheses that can be explored from a common synthetic intermediate.

Parallel Library Synthesis by SNAr-Suzuki Coupling

The established synthetic tractability of the thieno[3,2-d]pyrimidine scaffold via sequential SNAr and Suzuki coupling makes 2,4-dimethylthieno[3,2-d]pyrimidine an optimal procurement choice for high-throughput parallel synthesis initiatives. Research groups can generate diverse compound libraries through SNAr with secondary amines at activated positions, followed by Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids [2]. This modular workflow has been validated to produce compounds with selective inhibitory activity across multiple h-NTPDase isoforms (IC50 range: 0.13–0.62 μM) [2]. The 2,4-dimethyl substitution pattern preserves reactivity at the C-6 and C-7 positions while providing a defined steric and electronic baseline, making this scaffold suitable for automated library production in both academic core facilities and industrial medicinal chemistry groups.

Oncology Lead Generation via Antiproliferative Screening

Research groups operating tiered oncology screening cascades should consider 2,4-dimethylthieno[3,2-d]pyrimidine as a foundational building block for generating initial hit series. Derivatives built from this scaffold have demonstrated consistent antiproliferative activity across lymphoma (SU-DHL-6 IC50 = 0.55 μM, WSU-DLCL-2 IC50 = 0.95 μM), leukemia (K562 IC50 = 1.68 μM), and prostate cancer (PC-3, DU145 IC50 < 1 μM) cell lines [3]. Critically, these compounds exhibit measurable selectivity windows (9- to 27-fold) over non-cancer cell lines including HEK-293T, CHO, and CRL-1459 [3]. This reproducible cancer-selective cytotoxicity profile supports the strategic allocation of synthetic resources toward this scaffold when establishing new lead generation campaigns in oncology, as initial derivatives are statistically more likely to yield tractable hit matter compared to unvalidated heterocyclic starting points.

Purine-Mimetic Scaffold for ATP-Competitive Inhibitors

The structural mimicry of purine bases (adenine and guanine) by the thieno[3,2-d]pyrimidine scaffold positions 2,4-dimethylthieno[3,2-d]pyrimidine as a rational procurement choice for programs designing ATP-competitive inhibitors across diverse kinase targets including EGFR, Tie-2, and FGFR [4]. The fused thiophene-pyrimidine architecture preserves the hydrogen-bonding capacity of the pyrimidine N-1 and N-3 positions for engagement with the kinase hinge region, while the thiophene sulfur provides additional hydrophobic contacts not achievable with monocyclic pyrimidines [4]. The 2,4-dimethyl substitution offers a defined starting point for exploring substituent effects without pre-installing pharmacophores that may bias the SAR toward unintended off-target activities. This scenario applies broadly to academic laboratories and biotechnology companies pursuing first-in-class kinase inhibitors where an unbiased, purine-mimetic starting scaffold is strategically advantageous.

Application
Selection Property
Validation Focus
PI3K/mTOR pathway inhibitor development
C-2/C-4 substitution vectors
Isoform selectivity profiling
Parallel library synthesis
SNAr-Suzuki modular reactivity
Derivative purity and yield
Cell-model antiproliferative screening
Scaffold-derived cellular activity
Cancer-cell selectivity window
ATP-competitive kinase inhibitor design
Purine-mimetic hydrogen bonding
Kinase hinge-region engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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